molecular formula C10H14ClN3 B180615 2-Chloro-6-(4-methylpiperazino)pyridine CAS No. 153976-26-2

2-Chloro-6-(4-methylpiperazino)pyridine

Cat. No.: B180615
CAS No.: 153976-26-2
M. Wt: 211.69 g/mol
InChI Key: OOMBBUZQJGYRRW-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylpiperazino)pyridine is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.7 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methylpiperazino)pyridine typically involves the reaction of 2-chloropyridine with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield . The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methylpiperazino)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methylpiperazino)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-methylpiperazino)pyridine is unique due to the presence of both a chloropyridine and a methylpiperazine moiety in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMBBUZQJGYRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444023
Record name 2-Chloro-6-(4-methylpiperazino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153976-26-2
Record name 2-Chloro-6-(4-methylpiperazino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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